(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
“(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C10H11BrN2O2 . It is related to other compounds such as 5-Bromopyridin-3-ol and (5-BROMOPYRIDIN-3-YL)-MORPHOLIN-4-YL-METHANONE .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of eighteen novel pyrimidine-based thiourea compounds were synthesized with good to excellent yields (61–88%). The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .Molecular Structure Analysis
The molecular structure of this compound includes a bromopyridinyl group, a pyrrolidinyl group, and a methanone group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
- This compound has shown promise as a potential treatment for type II diabetes mellitus. Researchers synthesized a series of novel pyrimidine-based thiourea compounds, including this one, and evaluated their inhibitory potential against α-glucosidase—an enzyme crucial for managing blood glucose levels in diabetic patients . Notably, compounds 4i, 4f, 4h, 4c, and 4e exhibited better inhibition than the reference compound acarbose.
- Pyrimidine derivatives, including those containing thiourea motifs, often display antibacterial and antifungal activities. While specific studies on this compound are scarce, its structural features suggest potential in these areas .
- Thiourea derivatives have been explored as carbonic anhydrase inhibitors. Although direct evidence for this compound is lacking, its thiourea moiety aligns with the pharmacophore for such inhibitors .
- Thiourea derivatives have demonstrated analgesic and anti-inflammatory properties. While further research is needed, this compound’s structure makes it a candidate for these therapeutic effects .
- Amino pyrimidine derivatives, including pyrimidine thioureas, exhibit diverse biological effects. These include antitumor, antidepressant, and antiviral activities .
- The synthetic strategy used to prepare this compound could be valuable for other related molecules. For instance, it was applied to synthesize [(3R,5S)-3-hydroxy-5-methylpiperidin-1-yl] (2-methylpyridin-3-yl)methanone .
Type II Diabetes Mellitus Treatment
Antibacterial and Antifungal Properties
Carbonic Anhydrase Inhibition
Analgesic and Anti-Inflammatory Effects
Other Biological Activities
Synthetic Applications
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c16-12-7-11(8-18-9-12)15(20)19-6-3-14(10-19)21-13-1-4-17-5-2-13/h1-2,4-5,7-9,14H,3,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDTVVXZCDULNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone |
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